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molecular formula C19H18N2O B8419914 4,5-Dihydro-2-(3-ethoxyphenyl)pyrazolo(1,5-a)quinoline CAS No. 94594-82-8

4,5-Dihydro-2-(3-ethoxyphenyl)pyrazolo(1,5-a)quinoline

Cat. No. B8419914
M. Wt: 290.4 g/mol
InChI Key: SOAYLTZZHKJSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04024149

Procedure details

2.62 Grams (0.010 mole) of the compound of Example 10 is added to a solution of 0.23 g. (0.010 mole) of sodium in 40 ml. of absolute ethanol at room temperature, then 2.2 g. (0.020 mole) of ethyl bromide is added dropwise. The resulting solution is refluxed for seven hours and allowed to stand overnight at room temperature. After dilution with 30 ml. of water and subsequent evaporation of the ethanol, a residue is obtained which is crystallized from methanol. Yield 2.29 g. of the title compound, m.p. 99°-100° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:20]=[C:11]3[CH2:12][CH2:13][C:14]4[C:19]([N:10]3[N:9]=2)=[CH:18][CH:17]=[CH:16][CH:15]=4)[CH:5]=[CH:6][CH:7]=1.[Na].[CH2:22](Br)[CH3:23]>C(O)C>[CH2:22]([O:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:20]=[C:11]3[CH2:12][CH2:13][C:14]4[C:19]([N:10]3[N:9]=2)=[CH:18][CH:17]=[CH:16][CH:15]=4)[CH:5]=[CH:6][CH:7]=1)[CH3:23] |^1:20|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C1=NN2C(CCC3=CC=CC=C23)=C1
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for seven hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
of water and subsequent evaporation of the ethanol
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
CUSTOM
Type
CUSTOM
Details
is crystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC=1C=C(C=CC1)C1=NN2C(CCC3=CC=CC=C23)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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